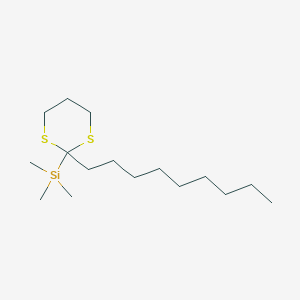

Trimethyl(2-nonyl-1,3-dithian-2-YL)silane

Description

- This compound features a silicon atom bonded to three methyl groups and a nonyl-substituted dithiane ring. The dithiane moiety consists of two sulfur atoms and a five-membered carbon ring.

- Trimethylsilane is used in various applications due to its unique structure and reactivity.

Trimethyl(2-nonyl-1,3-dithian-2-YL)silane: or ) has the chemical formula .

Properties

CAS No. |

141186-07-4 |

|---|---|

Molecular Formula |

C16H34S2Si |

Molecular Weight |

318.7 g/mol |

IUPAC Name |

trimethyl-(2-nonyl-1,3-dithian-2-yl)silane |

InChI |

InChI=1S/C16H34S2Si/c1-5-6-7-8-9-10-11-13-16(19(2,3)4)17-14-12-15-18-16/h5-15H2,1-4H3 |

InChI Key |

JYVWDSKYLUUNLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1(SCCCS1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Trimethylsilane can be synthesized through hydrosilylation reactions, where a silicon-hydrogen bond reacts with an unsaturated organic compound.

Reaction Conditions: Hydrosilylation typically occurs at elevated temperatures (e.g., 100-150°C) using platinum-based catalysts.

Industrial Production: While not widely produced industrially, trimethylsilane can be obtained via laboratory-scale methods.

Chemical Reactions Analysis

Reactivity: Trimethylsilane undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on reaction conditions and substrates.

Scientific Research Applications

Chemistry: Trimethylsilane serves as a precursor for silicon-containing compounds, such as siloxanes and silanes.

Biology and Medicine: Its use in biological research is limited, but it may find applications in drug delivery systems or as a protective coating.

Industry: Trimethylsilane is employed in semiconductor manufacturing, where it contributes to thin film deposition processes.

Mechanism of Action

- The exact mechanism by which trimethylsilane exerts its effects depends on the specific application. For example:

- In semiconductor processing, it participates in chemical vapor deposition (CVD) to form silicon-based films.

- In drug delivery, it may enhance drug stability or control release kinetics.

Comparison with Similar Compounds

Similar Compounds: Another related compound is 2-trimethylsilyl-1,3-dithiane (C₇H₁₆S₂Si), which features a dithiane ring with trimethylsilyl substituents

Uniqueness: Trimethyl(2-nonyl-1,3-dithian-2-YL)silane’s unique combination of silicon, sulfur, and alkyl groups distinguishes it from other silanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.